5beta/6beta-Hydroxy Lurasidone

Vue d'ensemble

Description

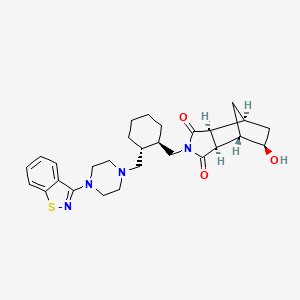

Le métabolite de lurasidone 14283 est un métabolite important de la lurasidone, un antipsychotique atypique principalement utilisé pour le traitement de la schizophrénie et de la dépression bipolaire . La lurasidone est métabolisée par le cytochrome P450 3A4 (CYP3A4) en plusieurs métabolites, le métabolite de lurasidone 14283 étant l'un des principaux métabolites actifs .

Mécanisme D'action

Target of Action

5beta/6beta-Hydroxy Lurasidone, also known as Lurasidone Metabolite 14283, is a metabolite of Lurasidone . Lurasidone is an atypical antipsychotic that primarily targets Dopamine-2 (D2) , 5-HT2A , and 5-HT7 receptors . These receptors play a crucial role in regulating mood, cognition, and behavior .

Mode of Action

Lurasidone acts as an antagonist at D2, 5-HT2A, and 5-HT7 receptors, meaning it binds to these receptors and inhibits their activity . It also exhibits partial agonism at 5-HT1A receptors and modest antagonism at noradrenergic α2A and α2C receptors . The antagonism of serotonin receptors is thought to improve negative symptoms of psychoses and reduce the extrapyramidal side effects often associated with typical antipsychotics .

Biochemical Pathways

It is known that the antagonism of d2 and 5-ht2a receptors by lurasidone can affect multiple neurotransmitter systems, including the dopaminergic and serotonergic systems . These systems play key roles in mood regulation, cognition, and behavior .

Pharmacokinetics

Lurasidone is administered orally and its pharmacokinetic profile requires administration with food . In healthy subjects, a 40 mg dose results in peak plasma concentrations in 1–3 hours, and it has a mean elimination half-life of 18 hours . Lurasidone is approximately 99% bound to serum plasma proteins and is mostly eliminated in the feces .

Result of Action

The antagonism of D2 and 5-HT2A receptors by Lurasidone is thought to improve the negative symptoms of psychoses and reduce the extrapyramidal side effects often associated with typical antipsychotics . In clinical trials, Lurasidone has been shown to be efficacious in reducing the acute symptoms of schizophrenia .

Analyse Biochimique

Biochemical Properties

5beta/6beta-Hydroxy Lurasidone plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Lurasidone, from which this compound is derived, is known to be an antagonist for dopamine D2, serotonin 5-HT2A, and 5-HT7 receptors, and displays partial agonism at 5-HT1A receptors .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes or cofactors. Lurasidone is principally metabolized by cytochrome P450 (CYP) 3A4 .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le métabolite de lurasidone 14283 est principalement formé par le processus métabolique impliquant les enzymes CYP3A4 dans le foie . La voie de synthèse implique la biotransformation de la lurasidone par des réactions d'oxydation catalysées par le CYP3A4 . Ce processus peut être reproduit in vitro en utilisant des microsomes de foie humain pour étudier le métabolisme et la pharmacocinétique de la lurasidone et de ses métabolites .

Méthodes de production industrielle

La production industrielle du métabolite de lurasidone 14283 n'est généralement pas effectuée car il s'agit d'un métabolite formé in vivo. à des fins de recherche, il peut être synthétisé en utilisant des microsomes de foie ou des enzymes CYP3A4 recombinantes dans un environnement de laboratoire contrôlé .

Analyse Des Réactions Chimiques

Types de réactions

Le métabolite de lurasidone 14283 subit diverses réactions chimiques, notamment :

Oxydation : Catalysée par les enzymes CYP3A4, conduisant à la formation du métabolite à partir de la lurasidone.

Réduction : Bien que moins fréquentes, les réactions de réduction peuvent également se produire dans des conditions spécifiques.

Réactifs et conditions courants

Réactifs d'oxydation : Enzymes CYP3A4, microsomes de foie humain.

Réactifs de réduction : Agents réducteurs spécifiques dans des conditions de laboratoire contrôlées.

Principaux produits formés

Le principal produit formé à partir de l'oxydation de la lurasidone est le métabolite de lurasidone 14283 . D'autres métabolites mineurs comprennent l'ID-14326 et l'ID-11614 .

Applications de la recherche scientifique

Le métabolite de lurasidone 14283 a plusieurs applications de recherche scientifique :

Études pharmacocinétiques : Utilisé pour étudier le métabolisme et la pharmacocinétique de la lurasidone chez les sujets humains.

Études d'interaction médicamenteuse : Aide à comprendre les interactions médicamenteuses potentielles impliquant la lurasidone et ses métabolites.

Développement de biomarqueurs : Peut être utilisé comme biomarqueur pour surveiller le traitement à la lurasidone chez les patients.

Mécanisme d'action

Le métabolite de lurasidone 14283 exerce ses effets en interagissant avec divers récepteurs de neurotransmetteurs dans le cerveau. Il a une forte affinité pour les récepteurs de la dopamine D2, de la sérotonine 5-HT2A et 5-HT7 . Le métabolite agit comme un antagoniste de ces récepteurs, ce qui contribue à soulager les symptômes de la schizophrénie et de la dépression bipolaire .

Applications De Recherche Scientifique

Lurasidone metabolite 14283 has several scientific research applications:

Pharmacokinetic Studies: Used to study the metabolism and pharmacokinetics of lurasidone in human subjects.

Drug Interaction Studies: Helps in understanding potential drug-drug interactions involving lurasidone and its metabolites.

Biomarker Development: Can be used as a biomarker for monitoring lurasidone therapy in patients.

Comparaison Avec Des Composés Similaires

Composés similaires

ID-14326 : Un autre métabolite de la lurasidone présentant des propriétés pharmacologiques similaires.

ID-11614 : Un métabolite mineur de la lurasidone présentant des caractéristiques pharmacocinétiques distinctes.

Unicité

Le métabolite de lurasidone 14283 est unique en raison de sa contribution significative à l'activité pharmacologique globale de la lurasidone. Il a une exposition plus élevée par rapport aux autres métabolites mineurs, ce qui en fait un élément crucial des effets thérapeutiques de la lurasidone .

Propriétés

IUPAC Name |

(1S,2S,6R,7S,8R)-4-[[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methyl]-8-hydroxy-4-azatricyclo[5.2.1.02,6]decane-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36N4O3S/c33-22-14-19-13-21(22)25-24(19)27(34)32(28(25)35)16-18-6-2-1-5-17(18)15-30-9-11-31(12-10-30)26-20-7-3-4-8-23(20)36-29-26/h3-4,7-8,17-19,21-22,24-25,33H,1-2,5-6,9-16H2/t17-,18-,19-,21+,22+,24-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVTNTCYRWHASTQ-IYPUAYAFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)C6C7CC(C6C5=O)C(C7)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)[C@H]6[C@H]7C[C@@H]([C@H]6C5=O)[C@@H](C7)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-furo[2,3-e]isoindole]-6',8'-dione](/img/structure/B591157.png)

![6,7-Diazabicyclo[3.2.2]non-6-EN-3-imine](/img/structure/B591159.png)

![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[5-[3-(2,2,3,3-tetramethylcyclopropanecarbonyl)indol-1-yl]pentoxy]oxane-2-carboxylic acid](/img/structure/B591173.png)

![(1R,2R,6R)-7,7-difluorobicyclo[4.1.0]heptan-2-ol](/img/structure/B591174.png)

![3-Isopropyl-4,5,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B591180.png)